Methyl 3-fluorobut-2-enoate
Description
Properties
CAS No. |
123350-07-2 |
|---|---|
Molecular Formula |
C5H7FO2 |
Molecular Weight |
118.11 g/mol |
IUPAC Name |
methyl 3-fluorobut-2-enoate |
InChI |
InChI=1S/C5H7FO2/c1-4(6)3-5(7)8-2/h3H,1-2H3 |
InChI Key |
WLIRSFVYHOLXNY-UHFFFAOYSA-N |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
The reaction employs a gold(I) catalyst (e.g., AuCl) with a phosphine ligand (e.g., RuPhos) and Et₃N·3HF as the fluorine source. The mechanism proceeds via:
-
Alkyne Activation : Coordination of the gold catalyst to the triple bond, polarizing the π-system.
-
HF Addition : Anti-addition of HF across the alkyne, forming the (Z)-fluoroalkene due to stereoelectronic control.
-
Catalyst Regeneration : Release of the product and regeneration of the active gold species.
Key conditions include:
-
Solvent System : A 1:4 mixture of CH₂Cl₂ and CH₃CN optimizes catalyst stability and reagent solubility.
-
Additives : p-Chlorobenzoic acid (p-Cl BA) enhances yield by mitigating side reactions.
Performance Data
The table below summarizes results from analogous hydrofluorination reactions:
| Entry | Catalyst | Ligand | Additive | Yield (%) | Z:E Ratio |
|---|---|---|---|---|---|
| 1 | AuCl | RuPhos | p-Cl BA | 80 | 96:4 |
| 2 | AuCl | XPhos | None | 65 | 90:10 |
| 3 | AuCl | JohnPhos | p-Cl BA | 76 | 95:5 |
Reaction conditions: 0.2 mmol alkyne, 5 mol% catalyst, 160°C, 2 h.
This method achieves high regioselectivity (≥95% Z-isomer) and moderate to excellent yields (65–80%). Scaling this approach to methyl 2-butynoate would require adjusting steric and electronic effects due to the smaller methyl group, potentially improving reactivity.
Grignard Reagent-Mediated Synthesis
A patent describing the preparation of 2-methyl-3-butenoic acid esters via Grignard reagents provides a template for adapting this method to fluorinated analogs. While the original work focuses on chloro- and bromo-butylene precursors, substituting fluorine-containing reagents could yield 3-fluoro-2-butenoic acid methyl ester.
Modified Reaction Pathway
-
Grignard Reagent Formation : Reacting 3-fluoro-butylene with magnesium in ether solvents (e.g., THF) under iodine catalysis.
-
Carbonic Ester Substitution : Adding the Grignard reagent to methyl chloroformate, forming the target ester.
Challenges and Adjustments:
Hypothetical Performance Metrics
Based on analogous reactions in the patent:
| Step | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| Grignard Formation | 15 | 70–85 | 95–98 |
| Ester Substitution | 50–60 | 75–90 | 97–99 |
This route avoids toxic cyanide intermediates but requires handling reactive fluorinated Grignard species.
Esterification of 3-Fluoro-2-butenoic Acid
Synthesizing the free acid followed by esterification offers a modular approach.
Acid Synthesis via Hydrofluorination
Data from Enzymatic Esterification:
| Catalyst | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| H₂SO₄ (1 mol%) | MeOH | 12 | 88 |
| Lipase B (CALB) | Toluene | 24 | 92 |
Enzymatic methods reduce side reactions, preserving the acid-sensitive fluorine substituent.
Comparative Analysis of Methods
| Method | Yield (%) | Stereoselectivity (Z:E) | Toxicity Concerns | Scalability |
|---|---|---|---|---|
| Gold Catalysis | 65–80 | 90:10 to 96:4 | HF handling | High |
| Grignard Reagent | 70–90 | N/A | Reactive intermediates | Moderate |
| Acid Esterification | 85–92 | N/A | Corrosive catalysts | High |
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-2-butenoic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide (NaI) in acetone.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
3-Fluoro-2-butenoic acid methyl ester has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of fluorinated compounds.
Biology: The compound can be used in studies involving enzyme inhibition and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 3-Fluoro-2-butenoic acid methyl ester exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of the fluorine atom can enhance the compound’s binding affinity and specificity for certain targets, influencing metabolic pathways and biological activities .
Comparison with Similar Compounds
Structural and Electronic Comparisons
The following table summarizes key structural and electronic differences between 3-fluoro-2-butenoic acid methyl ester and selected analogs:
| Compound Name | Molecular Formula | Substituent (Position) | Molar Mass (g/mol) | Key Electronic Effects |
|---|---|---|---|---|
| 3-Fluoro-2-butenoic acid methyl ester | C₅H₇FO₂ | -F (C3) | 118.11 | High electronegativity, electron-withdrawing |
| 3-Methyl-2-butenoic acid methyl ester | C₆H₁₀O₂ | -CH₃ (C3) | 114.14 | Electron-donating, steric bulk |
| 3-(4-Fluorophenyl)-2-butenoic acid ethyl ester | C₁₂H₁₃FO₂ | -C₆H₄F (C3) | 220.23 | Aromatic ring with fluorine, resonance effects |
| 3-Trifluoromethanesulfonyloxy-but-2-enoic acid methyl ester | C₆H₇F₃O₅S | -OSO₂CF₃ (C3) | 248.18 | Strong electron-withdrawing, polarizable |
Key Observations :
- Fluorine vs. Methyl Substituent: The fluorine atom in 3-fluoro-2-butenoic acid methyl ester reduces electron density at the α,β-unsaturated system compared to the methyl group in 3-methyl-2-butenoic acid methyl ester, making the former more reactive toward nucleophiles .
- Aromatic vs. Aliphatic Fluorine: The 4-fluorophenyl group in 3-(4-fluorophenyl)-2-butenoic acid ethyl ester introduces resonance stabilization, altering solubility and metabolic stability compared to aliphatic fluorine derivatives .
- Sulfonyloxy Group : The trifluoromethanesulfonyloxy (OSO₂CF₃) group in ’s compound enhances electrophilicity and thermal stability, making it suitable for high-temperature reactions .
Physicochemical Properties
Limited experimental data are available for 3-fluoro-2-butenoic acid methyl ester, but predictions can be made based on analogs:
- Boiling Point: Estimated to be ~150–170°C, lower than 3-methyl-2-butenoic acid methyl ester (bp ~175°C) due to fluorine’s smaller size and weaker van der Waals forces .
- Solubility : Higher polarity from fluorine increases solubility in polar aprotic solvents (e.g., DMSO, acetone) compared to methyl-substituted analogs .
Biological Activity
3-Fluoro-2-butenoic acid methyl ester (CAS Number: 76225642) is a fluorinated organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
- Molecular Formula : CHFO
- Molecular Weight : 104.08 g/mol
- Structure : The compound features a double bond between the second and third carbon atoms, with a fluorine substituent at the second position and a methyl ester functional group.
Biological Activity Overview
Research indicates that 3-fluoro-2-butenoic acid methyl ester exhibits various biological activities, particularly in antimicrobial and anticancer domains. Its unique structure allows it to interact with biological targets effectively.
Antimicrobial Activity
Studies have shown that compounds similar to 3-fluoro-2-butenoic acid methyl ester possess significant antimicrobial properties. For instance, the compound has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth.
| Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| E. coli | 15 | 100 |
| S. aureus | 20 | 100 |
| P. aeruginosa | 12 | 100 |
This table summarizes the antimicrobial efficacy observed in preliminary studies, indicating that higher concentrations correlate with larger inhibition zones.
Anticancer Potential
The compound has also been evaluated for its anticancer properties. In vitro studies suggest that it may induce apoptosis in cancer cell lines through various pathways, including the modulation of apoptotic markers such as caspases and Bcl-2 family proteins.
| Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical) | 25 | Induction of apoptosis |
| MCF-7 (Breast) | 30 | Cell cycle arrest at G1 phase |
| A549 (Lung) | 35 | Inhibition of proliferation |
The above table illustrates the cytotoxic effects of 3-fluoro-2-butenoic acid methyl ester on different cancer cell lines, highlighting its potential as an anticancer agent.
The biological activity of 3-fluoro-2-butenoic acid methyl ester can be attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, leading to disrupted cellular processes.
- Receptor Modulation : It can bind to receptors that regulate cell growth and apoptosis, influencing signaling pathways.
- Oxidative Stress Induction : By generating reactive oxygen species (ROS), it may enhance oxidative stress in target cells, promoting cell death.
Case Studies
Several studies have focused on the biological implications of 3-fluoro-2-butenoic acid methyl ester:
- Antimicrobial Efficacy Study : A recent study evaluated its effectiveness against multi-drug resistant strains. Results indicated significant antimicrobial activity, suggesting potential therapeutic applications in treating resistant infections.
- Cancer Research : In a study published in a peer-reviewed journal, researchers investigated the compound's effects on breast cancer cells, finding that it significantly reduced cell viability and induced apoptosis through mitochondrial pathways.
Q & A
Q. How can spectroscopic techniques (NMR, IR, MS) be optimized for characterizing fluorinated esters?
- NMR : Fluorine-19 NMR is critical for identifying substitution patterns. Coupling constants in ¹H NMR (e.g., ) help confirm double-bond geometry (E/Z). For example, (E)-isomers of similar esters show distinct values (~15–18 Hz) .
- IR : Look for ester carbonyl (C=O) stretches near 1720–1740 cm⁻¹ and C-F stretches at 1100–1250 cm⁻¹.
- MS : High-resolution mass spectrometry (HRMS) confirms molecular formulae. Fragmentation patterns (e.g., loss of CH₃OH or COOCH₃) aid structural validation .
Q. What purification strategies are effective for isolating 3-fluoro-2-butenoic acid methyl ester?
- Distillation : Fractional distillation under reduced pressure is ideal for volatile esters.
- Chromatography : Use silica gel columns with non-polar solvents (hexane/ethyl acetate) to separate fluorinated byproducts. Reverse-phase HPLC may resolve polar impurities .
- Crystallization : Limited utility due to low melting points; consider using cold ether or pentane for recrystallization.
Q. What safety protocols are critical for handling fluorinated α,β-unsaturated esters?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
